LogP Modulation
The lipophilicity of 2-(Hydroxymethyl)-4-(trifluoromethoxy)phenol, quantified by its calculated LogP of 1.903, is significantly modulated by the presence of both substituents. This value is lower than that of the des-hydroxymethyl analog, 4-(trifluoromethoxy)phenol (LogP = 2.35), and the positional isomer, 4-(Hydroxymethyl)-3-(trifluoromethoxy)phenol (LogP = 2.33) . The data demonstrate that the ortho-hydroxymethyl group reduces LogP by approximately 0.45 log units compared to the baseline 4-(trifluoromethoxy)phenol, a substantial shift that can influence membrane permeability and pharmacokinetic profiles.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.903 |
| Comparator Or Baseline | 4-(trifluoromethoxy)phenol (LogP = 2.35); 4-(Hydroxymethyl)-3-(trifluoromethoxy)phenol (LogP = 2.33) |
| Quantified Difference | ΔLogP ≈ -0.45 (vs. 4-(trifluoromethoxy)phenol); ΔLogP ≈ -0.43 (vs. positional isomer) |
| Conditions | Calculated values; no experimental conditions provided. |
Why This Matters
Procurement decisions should prioritize this specific compound when a lower LogP is required for improved aqueous solubility and reduced non-specific binding compared to its more lipophilic analogs.
